molecular formula C8H5IN2O B3124329 2-(3-Iodophenyl)-1,3,4-oxadiazole CAS No. 31822-06-7

2-(3-Iodophenyl)-1,3,4-oxadiazole

Cat. No. B3124329
CAS RN: 31822-06-7
M. Wt: 272.04 g/mol
InChI Key: KVIKQNPTFUIMQA-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-1,3,4-oxadiazole, also known as 3-iodophenyl oxadiazole, is a small molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing five atoms in a ring structure, two of which are nitrogen atoms. This compound has attracted attention due to its ability to form stable complexes with transition metals, its relatively low toxicity, and its ability to act as a ligand in coordination chemistry.

Scientific Research Applications

Radioiodination and Prosthetic Groups

  • Radioiodination Synthon : 2-(4-Hydroxyphenyl)-1,3,4-oxadiazole can be iodinated to 2-(3,5-diiodo-4-hydroxy-phenyl)-1,3,4-oxadiazole, which serves as a prosthetic moiety for iodination of carbonyl compounds, demonstrating its application in radiochemistry (Heindel et al., 1985).

Synthetic Chemistry

  • Green Synthesis Method : An eco-friendly protocol for synthesizing 2-Aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene was developed, highlighting the compound's role in sustainable chemistry (Zhu et al., 2015).
  • Synthetic Sequence for Ketosteroids : The synthesis of 2-[4-(4-iodophenyl)-1-piperazinylmethyl]-1,3,4-oxadiazole, and its potential application in the indirect iodination of ketosteroids shows its utility in complex organic synthesis (Hassan & Shabsoug, 1997).

Biological Activities

  • Antimicrobial and Hemolytic Activity : Research on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed these compounds to be active against selected microbial species and exhibited variable hemolytic activity (Gul et al., 2017).

properties

IUPAC Name

2-(3-iodophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIKQNPTFUIMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739046
Record name 2-(3-Iodophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodophenyl)-1,3,4-oxadiazole

CAS RN

31822-06-7
Record name 2-(3-Iodophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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